molecular formula C8H14O2<br>CH2C(CH3)COO(CH2)3CH3<br>C8H14O2 B165903 Butyl methacrylate CAS No. 97-88-1

Butyl methacrylate

Cat. No.: B165903
CAS No.: 97-88-1
M. Wt: 142.2 g/mol
InChI Key: SOGAXMICEFXMKE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Butyl methacrylate (BMA) is a common monomer used in the preparation of methacrylate polymers . It is comprised of a polymerizable methacrylate functional group on one end and a reactive ester group on the other . The primary targets of BMA are the monomers with which it copolymerizes . The added ester group imparts properties such as durability, strength, transparency, and an elevated glass transition temperature (Tg) to the polymer products .

Mode of Action

BMA interacts with its targets (other monomers) through a process known as free-radical polymerization . This process involves the formation of a polymer chain through the successive addition of monomer units, which are activated by a free radical . The ester group in BMA reacts readily with isocyanate, anhydrides, and epoxy resins, providing crosslinking sites that enhance the properties of the resulting polymer .

Biochemical Pathways

The primary biochemical pathway involved in the action of BMA is the polymerization process. BMA is thought to be rapidly metabolized to methacrylic acid and n-butanol by carboxylesterase in the olfactory epithelium of the nasal cavity . This metabolism is part of the body’s mechanism to detoxify and eliminate the compound.

Result of Action

The primary result of BMA’s action is the formation of methacrylate polymers with enhanced properties such as impact strength, flexibility, durability, toughness, weather resistance, and moisture resistance . These polymers find use in a variety of applications, including the manufacture of paints, coatings, adhesives, binders, paper, leather, caulks, sealants, inks, and concrete additives .

Action Environment

The action of BMA can be influenced by various environmental factors. For instance, unless an inhibitor is maintained at the proper level, oxidizers, heat, ultraviolet light, contamination, or moisture may cause polymerization . Additionally, BMA’s vapor is heavier than air, which could influence its distribution in the environment . The compound’s action, efficacy, and stability would also be affected by the specific conditions (e.g., temperature, pressure) under which the polymerization process is carried out .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Butyl methacrylate are not fully understood yet. It is known that it can interact with various biomolecules in the body. For instance, it can cause irritation to the eyes and can potentially lead to blindness .

Cellular Effects

In terms of cellular effects, this compound has been found to cause non-neoplastic lesions in the nasal cavities of both rats and mice . Neoplastic lesions were not found .

Molecular Mechanism

It is known that it can cause irritation to the eyes and can potentially lead to blindness

Temporal Effects in Laboratory Settings

In a two-year inhalation study of this compound using F344/DuCrlCrlj rats and B6D2F1/Crl mice, non-neoplastic lesions developed in the nasal cavities of both rats and mice, but neoplastic lesions were not found .

Dosage Effects in Animal Models

In terms of dosage effects, the LD50 of this compound is 20 g/kg (oral, rat) . It is an irritant to the eyes and can cause blindness .

Metabolic Pathways

The metabolic pathways of this compound are not fully understood yet. It is known that it can interact with various biomolecules in the body. For instance, it can cause irritation to the eyes and can potentially lead to blindness .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully understood yet. It is known that it can interact with various biomolecules in the body. For instance, it can cause irritation to the eyes and can potentially lead to blindness .

Subcellular Localization

The subcellular localization of this compound is not fully understood yet. It is known that it can interact with various biomolecules in the body. For instance, it can cause irritation to the eyes and can potentially lead to blindness .

Properties

IUPAC Name

butyl 2-methylprop-2-enoate
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InChI

InChI=1S/C8H14O2/c1-4-5-6-10-8(9)7(2)3/h2,4-6H2,1,3H3
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InChI Key

SOGAXMICEFXMKE-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)C(=C)C
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Molecular Formula

C8H14O2, Array
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Related CAS

9003-63-8
Record name Poly(butyl methacrylate)
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DSSTOX Substance ID

DTXSID4024696
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Molecular Weight

142.20 g/mol
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Physical Description

N-butyl methacrylate appears as a clear colorless liquid. Flash point 130 °F. Less dense (7.5 lb / gal) than water and insoluble in water. Hence floats on water. Vapors heavier than air. Used to make resins adhesives, and oil additives., Liquid; Pellets or Large Crystals, Colorless liquid with a faint odor of esters; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

326.3 to 338.9 °F at 760 mmHg (NTP, 1992), 160 °C, 163 °C
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Flash Point

126 °F (NTP, 1992), 54 °C, 126 °F (52 °C) (open cup), 50 °C c.c.
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Solubility

Insoluble (NTP, 1992), Very soluble in ethyl ether, ethanol, In water, 800 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.08 (very poor)
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Density

0.8975 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8936 g/cu cm at 20 °C, Liquid heat capacity: 0.460 BTU/lb-F at 70 °F; Liquid thermal conductivity: 1.048 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density: 0.00203 lb/cu ft at 70 °F, Relative density (water = 1): 0.9
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Vapor Density

4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.8 (Air = 1), Relative vapor density (air = 1): 4.9
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Vapor Pressure

1.8 mmHg at 68 °F (NTP, 1992), 2.12 [mmHg], 2.12 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.3
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Mechanism of Action

The cause of the lacrimatory action of esters containing unsaturated acids is undoubtedly the result of some mechanism ... in which the neighboring keto group has a polarizing effect on double bond, making it capable of adding /to/ nucleophilic agents such as SH groups /from certain enzymes/. /Unsaturated aliphatic esters/
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Impurities

Typical impurities include Methyl acrylic acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water.
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Color/Form

Colorless liquid

CAS No.

97-88-1
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Melting Point

less than -58 °F (NTP, 1992), freezing point: less than -75 °C, -50 °C
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BUTYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Two hundred six grams of a reaction mix containing a 5:1 mole ratio of methyl methacrylate, 1-butanol, and 100 ppm phenothiazine as inhibitor were added to a 500 ml flask equipped with an agitatior, thermocouple, and a 10-tray Oldershaw fractional distillation column. Thirty grams of the heterogeneous zirconium vinylbenzyl acetylacetonate/styrene/divinylbenzene catalyst was added. The mixture was heated to reflux at atmospheric pressure while an azeotropic mixture of methyl methacrylate and methanol was removed from the upper portion of the fractionating column. The reaction was continued in this manner for 6 hours while the temperature at the column was 64°-67° C. and the temperature in the pot was 101°-107° C. Gas liquid chromatography (GLC) analysis showed 60% conversion of 1-butanol with a selectivity to butyl methacrylate of 99%.
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Synthesis routes and methods II

Procedure details

Butyl methacrylate was prepared by reacting methacrylic acid and n-butyl alcohol. Butyl alcohol and methacrylic acid were mixed at the ratio of 1.2 (mole), and para-toluene sulfonic acid was added to be 0.75% (by weight) to the mixture as esterification catalyst. The mixture was charged into the reactor, and heated by steam. The reaction temperature was kept at 100° C. by adjusting the pressure in the reactor. Heating was continued until the reaction was completed by distilling all the water formed by the reaction.
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Synthesis routes and methods III

Procedure details

To a solution of 5.55 g (6.31 mL, 24 mmol) of 1-(2-dimethylaminoethoxy)-1-trimethylsiloxy-2-methyl-1-propene and 0.1 mL of tetrabutylammonium biacetate (0.04M in propylene carbonate) in 30 mL of THF was added a mixture of 7.6 g (8.1 mL, 48 mmol) of 2-dimethylaminoethyl methacrylate (purified by passage over a column of basic alumina under argon), and 23.9 g (26.7 mL, 168 mmol) of n-butyl methacrylate (purified by passage over a column of basic alumina under argon) from an addition funnel. The temperature of the reaction mixture rose from 27° C. to 61° C. during the course of the addition, and an ice bath was used to moderate the temperature rise. When, following the conclusion of the addition and removal of the cooling bath, the temperature was 32° C., the dropwise addition of 49.4 g (56.1 mL, 312 mmol) of trimethylsilyl methacrylate was begun. During the course of the addition the temperature of the reaction mixture rose to 56° C. while a total of 1.2 mL of tetrabutylammonium biacetate (0.04M in propylene carbonate) was added in 4 additions, and 20 mL of THF was added to reduce viscosity. Analysis of an aliquot of the solution by 1H NMR showed that there was no residual monomer present. After addition of 70 mL of tetrabutylammonium fluoride trihydrate (0.03M in methanol), the solution was refluxed for 12 hr. The solution was concentrated under reduced pressure with a rotary evaporator to give 80 g of a 40.58% solids solution of poly ω-2-β-dimethylaminoethyl isobutyrate(2-dimethylaminoethyl methacrylate [9 mol %]-co-n-butyl methacrylate [32 mol %]-b-methacrylic acid [59 mol %]).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
1-(2-dimethylaminoethoxy)-1-trimethylsiloxy-2-methyl-1-propene
Quantity
6.31 mL
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Two
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30 mL
Type
solvent
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Quantity
8.1 mL
Type
reactant
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Quantity
26.7 mL
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reactant
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Quantity
56.1 mL
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reactant
Reaction Step Five
Quantity
1.2 mL
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reactant
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0 (± 1) mol
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solvent
Reaction Step Six
Quantity
70 mL
Type
reactant
Reaction Step Seven
Yield
40.58%

Synthesis routes and methods IV

Procedure details

A trimer of butyl methacrylate and allyl methacrylate, which was prepared analogously to the dimer in Example 1, was added to the mixture containing 90 wt.-% N-vinylpyrrolidone and 10 wt.-% butyl methacrylate in the amount of 1 wt.-% on the whole mixture. The mixture was polymerized in a polypropylene mold at 60° C. for 16 h in the presence of 0.4 wt.-% azobisisobutyronitrile. The resulting gel contained, after swelling with water, 72 wt.-% water at G=0.023 MPa.
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0 (± 1) mol
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reactant
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polypropylene
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Synthesis routes and methods V

Procedure details

The procedure for preparing the polymer in Synthesis Example 5 was repeated except that the mixture of 20 g of the monomer of Polymer No. 3, 7 g of n-butylmethacrylate (nBMA), 0.09 g of azobisisobutylnitrile (AIBN), and 63 g of toluene used in Synthesis Example 5 was replaced by a mixture of 20 g of a monomer of Polymer No. 19, 5 g of methyl methacrylate (MMA), 5 g of nBMA, 0.1 g of AIBN, and 70 g of toluene, whereby a polymer of the present invention was obtained.
Quantity
70 g
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solvent
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[Compound]
Name
monomer
Quantity
20 g
Type
reactant
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Quantity
7 g
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reactant
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[Compound]
Name
azobisisobutylnitrile
Quantity
0.09 g
Type
reactant
Reaction Step Three
Quantity
63 g
Type
solvent
Reaction Step Three
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Name
monomer
Quantity
20 g
Type
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Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl methacrylate
Reactant of Route 2
Reactant of Route 2
Butyl methacrylate
Reactant of Route 3
Reactant of Route 3
Butyl methacrylate
Reactant of Route 4
Reactant of Route 4
Butyl methacrylate
Reactant of Route 5
Reactant of Route 5
Butyl methacrylate
Reactant of Route 6
Reactant of Route 6
Butyl methacrylate
Customer
Q & A

Q1: What are the typical applications of butyl methacrylate polymers?

A1: this compound polymers, notably poly(this compound) (PBMA), find application in various industries due to their favorable properties. These include:

  • Leather finishing: PBMA coatings enhance leather's water resistance, vapor permeability, tensile strength, and thermal stability. []
  • Nail Enhancement Products: Ethyl methacrylate is primarily used, but other methacrylate esters, potentially including BMA, are incorporated to adjust polymerization speed or enhance crosslinking. []
  • Drug delivery: Copolymers like poly[2-methacryloyloxyethyl phosphorylcholine-co-n-butyl methacrylate] (PMBs) show promise in enhancing drug solubility and absorption, particularly for poorly soluble lipophilic drugs. []
  • White LED encapsulation: Poly(n-butyl methacrylate)-(glycidyl methacrylate) block copolymers act as compatibilizers in quantum dot (QD)/epoxy nanocomposites, improving transparency and luminescence for potential use in white LEDs. []

Q2: How does the presence of this compound impact the properties of polymer blends?

A2: BMA influences polymer blend properties depending on the specific blend composition:

  • Compatibility: In poly(ε-caprolactone)/poly(methyl methacrylate-co-butyl methacrylate) blends, BMA contributes to compatibility due to interactions between its carbonyl groups and the poly(ϵ-caprolactone) chains. []
  • Miscibility: Introducing BMA as a comonomer can influence miscibility, as observed in the case of poly(styrene-co-itaconic acid)/poly(this compound-co-4-vinylpyridine) mixtures. Specific interactions between the copolymers, potentially influenced by BMA's presence, play a role in miscibility. []

Q3: How does this compound behave in the formation of polymer nanocomposites?

A3: BMA plays a crucial role in forming polymer nanocomposites:

  • Dispersion: Poly(tert-butyl methacrylate)-modified hyperbranched polyethylene effectively disperses multi-walled carbon nanotubes through CH–π interactions, facilitating the creation of flexible conductive films. []
  • In situ polymerization: Well-defined PBMA nanostructures can be generated through the in situ free radical polymerization of BMA within anodic aluminum oxide (AAO) nanoreactors. This method allows for control over the size and aspect ratio of the resulting nanostructures. []

Q4: How does the incorporation of nanoparticles affect the properties of poly(this compound) (PBMA)?

A4: The addition of nanoparticles, such as titanium dioxide (TiO2) or neodymium-doped TiO2, to PBMA can significantly enhance its properties:

  • Electrical conductivity: TiO2 nanoparticles increase the electrical conductivity of PBMA nanocomposites. The conductivity increases with temperature, frequency, and the volume fraction of TiO2. [] Nd-doped TiO2 similarly enhances the AC conductivity and dielectric properties of PBMA. []
  • Mechanical strength: Nd-doped TiO2 nanoparticles act as reinforcements in PBMA, leading to improved tensile strength. []
  • Thermal stability: Both TiO2 and Nd-doped TiO2 nanoparticles enhance the thermal stability and glass transition temperature of PBMA nanocomposites. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound (BMA) has the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol.

Q6: What spectroscopic techniques are commonly used to characterize this compound and its polymers?

A6: Various spectroscopic techniques are employed to characterize BMA and its polymers:

  • FTIR: Fourier-transform infrared (FTIR) spectroscopy is used to identify characteristic functional groups and study interactions between components in blends and composites. [, , , , , ]
  • NMR: Nuclear magnetic resonance (NMR) spectroscopy, specifically 1H-NMR, helps determine copolymer composition, sequence distribution, and monitor polymerization kinetics. [, , ]

Q7: What polymerization techniques are commonly employed for this compound?

A7: BMA polymerization can be achieved using various methods:

  • Emulsion polymerization: This technique, often employing a redox initiation system like K2S2O8/NaHSO3 and an emulsifier like sodium dodecyl sulfate, is common for synthesizing BMA copolymers. []
  • Atom Transfer Radical Polymerization (ATRP): ATRP allows for controlled synthesis of well-defined PBMA, including block copolymers with targeted molecular weights and narrow polydispersity. [, , , ]
  • Reverse Atom Transfer Radical Polymerization (RATRP): RATRP in miniemulsion, initiated by a redox pair like hydrogen peroxide/ascorbic acid, enables the production of high-molecular-weight PBMA with controlled molecular weight and narrow dispersity. [, ]

Q8: What factors influence the reactivity of this compound during copolymerization?

A8: Several factors can influence BMA's reactivity during copolymerization:

  • Comonomer type: The choice of comonomer significantly impacts reactivity ratios, as demonstrated in the copolymerization of BMA with styrene, where the reactivity ratios were determined to be rSt = 0.91 and rBMA = 0.32. []

Q9: How does the presence of this compound in copolymers affect their thermal behavior?

A9: The inclusion of BMA in copolymers influences their thermal properties:

  • Glass transition temperature (Tg): In poly(styrene-co-itaconic acid)/poly(this compound-co-4-vinylpyridine) blends, the Tg is influenced by the presence of BMA and the specific interactions between the copolymers. [] Similarly, in styrene/n-butyl methacrylate ionomers, the Tg increases with ion content but reaches a limiting value, influenced by factors like molecular weight and styrene content. []
  • Thermal stability: In leather finishing applications, PBMA coatings enhance the thermal stability of the leather. []

Q10: What are the known toxicological concerns associated with this compound?

A10: While BMA is generally considered less toxic than some other methacrylates, toxicological data highlights potential concerns:

  • Inhalation toxicity: In a 28-day inhalation study on rats, this compound caused upper airway irritation. []
  • Developmental toxicity: Although no teratogenic effects were observed, high exposure levels of BMA during gestation resulted in decreased fetal body weights and increased skeletal variations in rats. []
  • Skin irritation and sensitization: BMA is documented to cause dermal irritation in guinea pigs and rabbits and is classified as a moderate sensitizer. []

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